ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
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Overview
Description
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate is a synthetic polymer composed of polyvinyl alcohol and triethylene glycol diacrylate. This copolymer is known for its unique properties, such as high water absorption, flexibility, and biocompatibility. It is widely used in various fields, including biomedical applications, drug delivery systems, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be synthesized through free radical polymerization. The process involves the reaction of polyvinyl alcohol with triethylene glycol diacrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an aqueous solution at elevated temperatures (around 60-80°C) to facilitate the formation of the copolymer .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent product quality. The polymerization process may involve continuous or batch processing, depending on the desired production scale. The resulting copolymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Amines or thiols in the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted polyvinyl alcohol derivatives.
Scientific Research Applications
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biosensors and bioadhesives.
Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and water treatment processes.
Mechanism of Action
The mechanism of action of polyvinyl alcohol-triethylene glycol diacrylate copolymer involves the formation of a three-dimensional network through crosslinking. This network structure imparts unique properties, such as high water absorption and mechanical strength. The copolymer interacts with various molecular targets, including proteins and cells, through hydrogen bonding and electrostatic interactions. These interactions facilitate its use in biomedical applications, such as drug delivery and tissue engineering.
Comparison with Similar Compounds
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate can be compared with other similar compounds, such as:
Polyvinyl alcohol-polyethylene glycol diacrylate copolymer: Similar in structure but uses polyethylene glycol instead of triethylene glycol.
Polyvinyl alcohol-polypropylene glycol diacrylate copolymer: Uses polypropylene glycol, resulting in different mechanical properties.
Polyvinyl alcohol-ethylene glycol dimethacrylate copolymer: Uses ethylene glycol dimethacrylate, which provides different crosslinking density and properties.
These comparisons highlight the uniqueness of polyvinyl alcohol-triethylene glycol diacrylate copolymer in terms of its specific properties and applications.
Properties
CAS No. |
143114-02-7 |
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Molecular Formula |
C14H22O7 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2 |
InChI Key |
AURMZYPHQITQON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Synonyms |
polyvinyl alcohol-triethylene glycol diacrylate copolymer PVA-TEGDA copolyme |
Origin of Product |
United States |
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